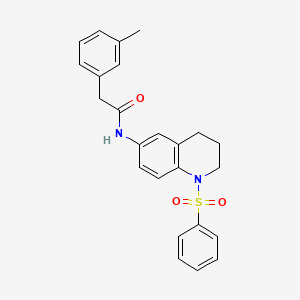

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Description

The compound N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide features a tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 6-position with an m-tolyl acetamide side chain. While direct data on this compound is unavailable in the provided evidence, its structural analogs highlight critical pharmacophoric elements:

- Tetrahydroquinoline core: A saturated six-membered heterocycle with a nitrogen atom, enabling hydrogen bonding and π-π interactions.

- Phenylsulfonyl group: A strong electron-withdrawing substituent that may enhance metabolic stability and receptor binding .

- m-Tolyl acetamide: A lipophilic aryl group (meta-methylphenyl) contributing to steric bulk and hydrophobicity .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-12-13-23-20(17-21)9-6-14-26(23)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOEADNDSIIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.

- Phenylsulfonyl group : Often linked to enhanced biological activity.

- Tolyl acetamide : Contributes to the compound's solubility and bioactivity.

The molecular formula is , with a molecular weight of approximately 362.45 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural motifs effectively bind to neuronal voltage-sensitive sodium channels, which are crucial in controlling seizure activity. In a study evaluating various derivatives, compounds closely related to this compound demonstrated promising results in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

| Compound Name | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| This compound | 100 | Yes | Moderate |

| 3-(trifluoromethyl)anilide derivatives | 300 | Yes | Yes |

| 3-chloroanilide analogs | 100 | No | No |

Anti-inflammatory and Immunomodulatory Effects

Emerging research highlights the compound's potential as an immunomodulator. It has been studied as a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist. In preclinical models of autoimmune diseases such as psoriasis and rheumatoid arthritis, the compound exhibited significant efficacy at lower doses compared to existing treatments .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Voltage-Sensitive Sodium Channels : The compound's ability to modulate these channels contributes to its anticonvulsant effects.

- RORγt Pathway : By acting as an inverse agonist on RORγt, it may downregulate pro-inflammatory cytokine production in Th17 cells .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving mice subjected to MES and PTZ tests, the compound demonstrated significant anticonvulsant activity at a dosage of 100 mg/kg. The results indicated a protective effect against seizures comparable to standard antiepileptic drugs .

- Immunomodulatory Potential : A study investigating the effects of the compound on Th17-mediated autoimmune responses revealed that it significantly reduced inflammatory markers in mouse models of psoriasis. The results suggested that it could serve as a novel therapeutic agent for autoimmune conditions .

Comparison with Similar Compounds

Core Structure Variations

Key Observations :

Acetamide Side Chain Modifications

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.